An In-depth Technical Guide to the Chemical Properties of (2-methyl-1H-benzimidazol-1-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties of (2-methyl-1H-benzimidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-methyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of (2-methyl-1H-benzimidazol-1-yl)acetic acid, including its synthesis, physicochemical properties, and spectral data. Detailed experimental protocols for its preparation are provided, alongside a summary of its potential biological activities, with a focus on its putative role in the inhibition of prostaglandin synthesis, a key pathway in inflammation.
Chemical Properties and Data
(2-methyl-1H-benzimidazol-1-yl)acetic acid, with the chemical formula C₁₀H₁₀N₂O₂, is a derivative of 2-methylbenzimidazole. The core structure consists of a fused benzene and imidazole ring system, with a methyl group at the 2-position of the imidazole ring and an acetic acid moiety attached to one of the imidazole nitrogen atoms.
Physicochemical Data
Quantitative data for (2-methyl-1H-benzimidazol-1-yl)acetic acid is not extensively reported in the literature. The following table includes data for the target compound where available, supplemented with data from its ethyl ester precursor and a structurally similar compound, [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid, for comparative purposes.
| Property | (2-methyl-1H-benzimidazol-1-yl)acetic acid | Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate | [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (Analogue) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₂H₁₄N₂O₂ | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 190.20 g/mol | 218.25 g/mol [1] | 222.26 g/mol |
| CAS Number | 40332-17-0 | Not available | 60738-38-7 |
| Melting Point | Not reported | Not reported | 190–210 °C (decomposes)[2] |
| pKa (predicted) | Carboxylic acid: ~4.5 | Not applicable | Carboxylic acid: ~4.2; Benzimidazole NH: ~10.6 |
| Solubility (predicted) | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol. | Soluble in ethanol[1] | Aqueous: <1 mg/mL at pH 7.4; Soluble in DMSO, DMF, and methanol[2] |
Spectroscopic Data
| Spectroscopy | Expected Signals for (2-methyl-1H-benzimidazol-1-yl)acetic acid |
| ¹H NMR | Aromatic protons (δ 7.2-7.8 ppm), singlet for the methylene protons of the acetic acid group (δ ~5.0 ppm), singlet for the methyl group (δ ~2.6 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |
| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (δ >170 ppm), the methylene carbon, and the methyl carbon. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight. |
Synthesis and Experimental Protocols
The synthesis of (2-methyl-1H-benzimidazol-1-yl)acetic acid is typically achieved in a two-step process: first, the alkylation of 2-methyl-1H-benzimidazole with an ethyl haloacetate to form the ester precursor, followed by hydrolysis of the ester to the carboxylic acid.
Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
Experimental Protocol:
This procedure is adapted from the synthesis of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate as described in the literature.[1]
-
Materials: 2-methyl-1H-benzimidazole (1.32 g, 10 mmol), sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol), ethyl bromoacetate (1.84 g, 11 mmol), and anhydrous tetrahydrofuran (THF, 50 mL).
-
Procedure:
-
To a solution of 2-methyl-1H-benzimidazole in anhydrous THF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
Ethyl bromoacetate is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Synthesis of (2-methyl-1H-benzimidazol-1-yl)acetic acid
Experimental Protocol:
This is a general procedure for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials: Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate (from the previous step), ethanol, and a 2M aqueous solution of sodium hydroxide (NaOH).
-
Procedure:
-
Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate is dissolved in ethanol.
-
An excess of 2M aqueous sodium hydroxide solution is added to the solution.
-
The mixture is heated to reflux and stirred for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4-5 with 2M hydrochloric acid (HCl), leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield (2-methyl-1H-benzimidazol-1-yl)acetic acid.
-
Potential Biological Activity and Mechanism of Action
While specific biological studies on (2-methyl-1H-benzimidazol-1-yl)acetic acid are limited, the broader class of benzimidazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds stems from their ability to inhibit the biosynthesis of prostaglandins.[3] Prostaglandins are lipid compounds that are involved in the inflammatory response. Their synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and subsequently by specific synthases like microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] Benzimidazole derivatives have been identified as potent inhibitors of mPGES-1.[1]
Putative Signaling Pathway
The following diagram illustrates the potential mechanism of action for (2-methyl-1H-benzimidazol-1-yl)acetic acid as an anti-inflammatory agent through the inhibition of prostaglandin synthesis.
Caption: Putative anti-inflammatory mechanism of (2-methyl-1H-benzimidazol-1-yl)acetic acid.
Experimental Workflow for Synthesis
The synthesis of (2-methyl-1H-benzimidazol-1-yl)acetic acid can be summarized in the following workflow diagram.
Caption: Workflow for the synthesis of (2-methyl-1H-benzimidazol-1-yl)acetic acid.
Conclusion
(2-methyl-1H-benzimidazol-1-yl)acetic acid is a compound of interest within the pharmacologically significant benzimidazole family. While comprehensive experimental data for this specific molecule is not widely published, this guide provides a detailed overview of its synthesis and predicted chemical properties based on established chemical principles and data from closely related analogues. The potential anti-inflammatory mechanism, through the inhibition of prostaglandin synthesis, highlights a promising area for future research and drug development. The provided experimental protocols offer a solid foundation for the synthesis and further investigation of this compound and its derivatives.
